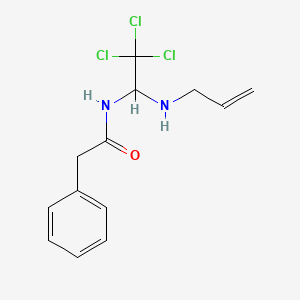
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide is a synthetic organic compound with the molecular formula C14H15Cl3N2O. This compound is known for its unique chemical structure, which includes an allylamino group, a trichloroethyl group, and a phenylacetamide moiety. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide typically involves the reaction of allylamine with 2,2,2-trichloroethyl chloroformate, followed by the addition of phenylacetic acid. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
- Allylamine reacts with 2,2,2-trichloroethyl chloroformate in the presence of a base.
- The intermediate product is then reacted with phenylacetic acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms in the trichloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of less chlorinated or dechlorinated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-phenyl-acrylamide
- N-(1-Allylamino-2,2,2-trichloro-ethyl)-3-methylbenzamide
Comparison
N-(1-Allylamino-2,2,2-trichloro-ethyl)-2-phenyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications. For instance, the presence of the phenylacetamide moiety can influence its interaction with biological targets, differentiating it from other related compounds.
Properties
Molecular Formula |
C13H15Cl3N2O |
|---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]acetamide |
InChI |
InChI=1S/C13H15Cl3N2O/c1-2-8-17-12(13(14,15)16)18-11(19)9-10-6-4-3-5-7-10/h2-7,12,17H,1,8-9H2,(H,18,19) |
InChI Key |
GHJCXLPGNKAYDV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(C(Cl)(Cl)Cl)NC(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















